4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative. It is a heterocyclic building block with applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Synthesis Analysis
The synthesis of 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine are largely influenced by the presence of a fluorine atom and a pyridine in its structure . These distinctive properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Safety And Hazards
Future Directions
The future of 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine looks promising. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years, and many are expected to be approved as new drugs in the near future .
properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXNCTLEINIZRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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